molecular formula C55H37N5 B12590785 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine CAS No. 650606-83-0

2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine

Cat. No.: B12590785
CAS No.: 650606-83-0
M. Wt: 767.9 g/mol
InChI Key: WLRGSHQETVYCQM-UHFFFAOYSA-N
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Description

2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrimidine core substituted with three pyridine rings, each of which is further substituted with phenyl groups

Preparation Methods

The synthesis of 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine can be achieved through multicomponent reactions (MCRs). One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this synthetic route, Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles. The reaction conditions typically involve microwave irradiation, which enhances the reaction rate and yields.

Chemical Reactions Analysis

2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological outcomes. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2,4,6-Tris(4,6-diphenylpyridin-2-yl)pyrimidine include other trisubstituted pyrimidines and pyridines. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

650606-83-0

Molecular Formula

C55H37N5

Molecular Weight

767.9 g/mol

IUPAC Name

2,4,6-tris(4,6-diphenylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C55H37N5/c1-7-19-38(20-8-1)44-31-47(41-25-13-4-14-26-41)56-50(34-44)52-37-53(51-35-45(39-21-9-2-10-22-39)32-48(57-51)42-27-15-5-16-28-42)60-55(59-52)54-36-46(40-23-11-3-12-24-40)33-49(58-54)43-29-17-6-18-30-43/h1-37H

InChI Key

WLRGSHQETVYCQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC(=NC(=N3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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